ethyl 3-nitro-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-nitro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-5(8-7-4)9(11)12/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZJCBTYCCHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with Ethyl Acetoacetate
The pyrazole core is constructed via cyclocondensation of hydrazine hydrate with ethyl acetoacetate. This reaction proceeds under acidic or basic conditions, typically in ethanol or methanol at reflux (80–100°C). The β-ketoester’s enol form reacts with hydrazine to form ethyl 1H-pyrazole-5-carboxylate, a key intermediate.
Reaction Conditions :
Mechanistic Insight :
The reaction involves nucleophilic attack by hydrazine on the carbonyl carbon of ethyl acetoacetate, followed by cyclization and dehydration. The ester group at position 5 stabilizes the intermediate through resonance, directing subsequent nitration to position 3.
Nitration of Ethyl 1H-Pyrazole-5-Carboxylate
The intermediate undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced regioselectively at position 3 due to the electron-withdrawing effect of the ester group, which deactivates position 4.
Reaction Conditions :
Optimization Note :
Lower temperatures (≤5°C) minimize byproducts like dinitro derivatives. Post-reaction quenching in ice water and recrystallization from ethanol enhance purity.
Direct Nitration of Preformed Pyrazole Esters
Nitration Using HNO₃/H₂SO₄ in Polar Solvents
Ethyl 1H-pyrazole-5-carboxylate is dissolved in a 1:1 mixture of H₂SO₄ and acetic acid. Fuming HNO₃ is added dropwise at 10°C, and the mixture is stirred for 4 hours. This method achieves >85% regioselectivity for the 3-nitro isomer.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | H₂SO₄/AcOH (1:1) |
| Nitration Temp | 10°C |
| Reaction Time | 4 hours |
| Isomeric Purity | 85% |
Industrial Scalability :
Continuous flow reactors improve heat dissipation, enabling larger-scale production with 70% yield at pilot-plant levels.
Alternative Nitration in Benzonitrile
A patent-derived method employs benzonitrile as a solvent under reflux (180°C) for 2 hours. This approach avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.
Advantages :
-
Solvent : Benzonitrile (high boiling point, inert)
-
Byproduct Management : Hexane precipitation simplifies isolation.
Limitations :
Benzonitrile’s toxicity and cost necessitate specialized handling, reducing its industrial appeal.
Comparative Analysis of Methods
Yield and Regioselectivity
| Method | Yield | Regioselectivity | Scalability |
|---|---|---|---|
| HNO₃/H₂SO₄ Nitration | 75–80% | 85% | High |
| Benzonitrile Nitration | 91% | >95% | Moderate |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Aqueous sodium hydroxide solution.
Major Products Formed:
Reduction: Ethyl 3-amino-1H-pyrazole-5-carboxylate.
Substitution: Ethyl 3-substituted-1H-pyrazole-5-carboxylate.
Hydrolysis: 3-Nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 3-Nitro-1H-Pyrazole-5-Carboxylate
- Structural Difference : Methyl ester (vs. ethyl ester).
- Synthesis: Esterification of 3-nitro-1H-pyrazole-5-carboxylic acid with methanol and H₂SO₄ .
- Tautomerism : Prefers T5 tautomer in the crystal state, stabilized by N–H···O hydrogen bonds and coplanarity between the pyrazole ring and ester group .
- Physical Properties : Melting point = 148°C (DSC), higher than the ethyl derivative due to reduced steric hindrance .
- Applications : Intermediate in pharmaceutical synthesis, similar to ethyl analogs .
Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate
- Structural Difference : Methyl substituent at position 3 (vs. nitro).
- Synthesis : Direct alkylation or carboxylation routes .
- Tautomerism : Lacks nitro-induced resonance effects; tautomeric equilibrium (T3 vs. T5) is influenced by solvent polarity. In polar solvents like DMSO, equilibrium shifts toward T3 due to solvation effects .
- Applications : Used as a pesticide intermediate .
Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate
- Structural Difference : Methyl group at N1 (vs. H at N1 in the parent compound).
- Synthesis : Alkylation of this compound with methyl iodide and K₂CO₃ in DMF .
- Impact of N1 Methylation : Eliminates annular tautomerism (fixed T5 form), enhances steric bulk, and alters reactivity.
- ¹H NMR (DMSO-d₆) : δ 7.54 (s, 1H), 4.35 (q, 2H), 4.19 (s, 3H, N–CH₃), 1.33 (t, 3H) .
Tautomerism and Substituent Effects
The nitro group’s electron-withdrawing nature stabilizes the T5 tautomer by delocalizing the lone pair on the pyrazole nitrogen away from the ester group. This contrasts with amino-substituted pyrazoles, where the electron-donating amino group favors T3 tautomerism in polar environments . Key factors influencing tautomerism include:
Aromaticity : Nitro groups enhance ring aromaticity, favoring T2.
Hydrogen Bonding : N–H···O interactions in crystals stabilize specific tautomers.
Solvent Polarity : Polar solvents like DMSO disrupt intramolecular hydrogen bonds, leading to tautomeric equilibria .
Q & A
Q. What are the common synthetic routes for ethyl 3-nitro-1H-pyrazole-5-carboxylate, and how can regioselectivity be controlled?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, ethyl 5-(3-aryl-3-oxopropinyl)anthranilates can react with arylhydrazines under reflux conditions to form pyrazole derivatives. Regioselectivity is controlled by adjusting reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., transition-metal catalysts or photoredox systems) . Optimization of substituent positioning (e.g., nitro group at C3 vs. C5) requires careful selection of starting materials and reaction conditions .
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm regiochemistry. For example, the nitro group at C3 deshields adjacent protons, producing distinct splitting patterns .
- IR : Strong absorption bands at ~1530 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) confirm the nitro group .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 185.14 for the analogous ethyl 5-nitro-1H-pyrazole-3-carboxylate) and fragmentation patterns validate the ester and nitro functionalities .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition : The nitro group enhances electrophilicity, making it a candidate for covalent inhibition studies. For example, similar pyrazole derivatives show moderate anticancer activity by targeting kinases .
- Prodrug Development : The ethyl ester group allows hydrolysis to carboxylic acids in vivo, enabling controlled drug release .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry to identify electrophilic centers (e.g., nitro group at C3). Fukui indices quantify susceptibility to nucleophilic attack .
- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states) to predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of similar pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare data across studies (e.g., antimicrobial activity of ethyl 3-chloro vs. 3-nitro derivatives). Adjust for variables like assay conditions (MIC vs. IC) or cell lines .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with amino groups) to isolate contributions of specific substituents .
Q. What methodological approaches optimize reaction conditions to improve yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., ester hydrolysis) and improving yields to >85% .
- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) via response surface methodology to identify optimal conditions .
Q. How can researchers scale up synthesis while maintaining purity?
- Methodological Answer :
- Crystallization : Use solvent mixtures (e.g., ethanol/water) to recrystallize the product, removing impurities like unreacted starting materials .
- HPLC Monitoring : Track reaction progress and purity (>98%) using reverse-phase chromatography .
Q. What comparative studies elucidate the structure-activity relationships of this compound versus its analogs?
- Methodological Answer :
- Biological Assays : Compare IC values against analogs (e.g., ethyl 5-nitro-1H-pyrazole-3-carboxylate) in cancer cell lines. The nitro group’s position significantly impacts activity; C3 substitution may enhance DNA intercalation .
- Thermodynamic Profiling : Measure binding affinities (e.g., via ITC) to receptors like COX-2 to quantify anti-inflammatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
